1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Overview
Description
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, also known as a benzyloxy-substituted phenolic compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3, with a molar mass of approximately 242.27 g/mol. The compound features a hydroxyl group, a ketone functional group, and a benzyloxy substituent, contributing to its reactivity and biological activity. Its enaminone structure is significant for potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to combat oxidative stress, which is crucial for maintaining cellular health. Antioxidants are essential in preventing damage caused by free radicals.
- Anti-inflammatory Effects : In vitro studies suggest that derivatives of this compound can inhibit various enzymes involved in inflammatory processes. This positions it as a candidate for further pharmacological exploration aimed at treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may possess similar properties. Further studies are required to evaluate its efficacy against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps, including careful temperature control to achieve high yields. The general synthetic route includes the reaction of 2-hydroxyacetophenone with appropriate reagents to introduce the benzyloxy group.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-one | C15H14O3 | Contains a para-substituted hydroxyl group |
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | C22H20O4 | Has two benzyloxy groups enhancing lipophilicity |
2-(Benzyloxy)-6-hydroxyacetophenone | C15H14O3 | Acetophenone derivative with similar reactivity |
The structural specificity of this compound may confer distinct biological activities compared to these similar compounds, influencing its reactivity patterns and interaction profiles within biological systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In one study, derivatives of this compound were evaluated for their anti-inflammatory properties through enzyme inhibition assays. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .
- Another study focused on the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .
Properties
IUPAC Name |
1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKWVASSCBEYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379442 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4047-24-9 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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